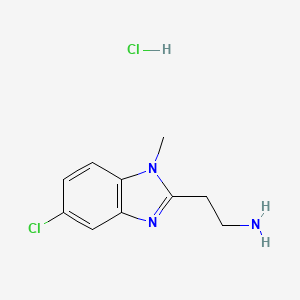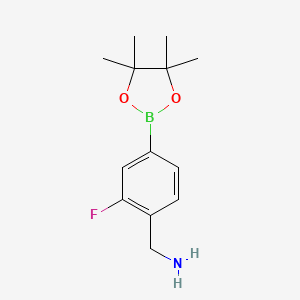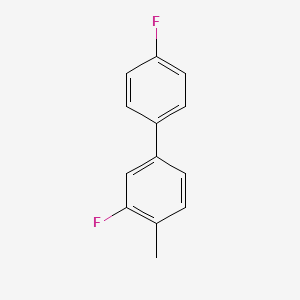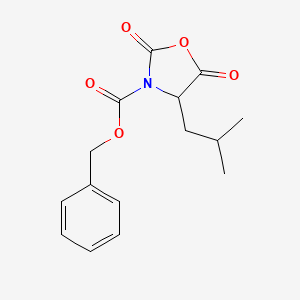
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is an organofluorine compound characterized by the presence of a bromomethyl group and a tetrafluorocyclobutane ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl1-(chloromethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is unique due to the combination of the bromomethyl group and the tetrafluorocyclobutane ring. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C7H7BrF4O2 |
|---|---|
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3 |
InChI-Schlüssel |
RKSPCTVVRSBCOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1(F)F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)








![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)

